Cas no 56874-95-4 (2-FLUORO-1-NAPHTHOL)

2-Fluoro-1-naphthol is a fluorinated naphthol derivative characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 1-position of the naphthalene ring. This compound is of interest in synthetic organic chemistry due to its utility as a building block for pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing fluorine substituent enhances reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions, while the hydroxyl group allows for further functionalization. Its structural features make it valuable for designing fluorinated analogs of biologically active compounds, offering improved metabolic stability and binding affinity. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
2-FLUORO-1-NAPHTHOL structure
2-FLUORO-1-NAPHTHOL structure
Product Name:2-FLUORO-1-NAPHTHOL
CAS No:56874-95-4
MF:C10H7FO
MW:162.160386323929
CID:946065
PubChem ID:2761403
Update Time:2025-06-07

2-FLUORO-1-NAPHTHOL Chemical and Physical Properties

Names and Identifiers

    • 2-FLUORO-1-NAPHTHOL
    • 2-Fluor-1-naphthol
    • 2-fluoranylnaphthalen-1-ol
    • 2-fluoro-1-hydroxynaphthalene
    • 2-fluoro-1-naphthalenol
    • 2-fluoro-naphthalen-1-ol
    • AC1MC4VA
    • CTK5A5839
    • SureCN590476
    • DB-008197
    • AKOS006230111
    • A831219
    • DTXSID40375749
    • SY283954
    • 56874-95-4
    • SCHEMBL590476
    • MB04146
    • 2-fluoronaphthalen-1-ol
    • F97387
    • WHWCIQOXYOFFLF-UHFFFAOYSA-N
    • Z1198170673
    • MFCD06797750
    • EN300-6479931
    • Inchi: 1S/C10H7FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
    • InChI Key: WHWCIQOXYOFFLF-UHFFFAOYSA-N
    • SMILES: FC1=CC=C2C=CC=CC2=C1O

Computed Properties

  • Exact Mass: 162.04811
  • Monoisotopic Mass: 162.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Density: 1.285
  • Boiling Point: 280.8°C at 760 mmHg
  • Flash Point: 153.9°C
  • Refractive Index: 1.649
  • PSA: 20.23

2-FLUORO-1-NAPHTHOL Pricemore >>

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Enamine
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2-FLUORO-1-NAPHTHOL Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:56874-95-4)2-FLUORO-1-NAPHTHOL
Order Number:A831219
Stock Status:in Stock
Quantity:10.0g/25.0g/50.0g/100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:21
Price ($):170.0/357.0/590.0/973.0/2043.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:56874-95-4)2-FLUORO-1-NAPHTHOL
A831219
Purity:99%/99%/99%/99%/99%
Quantity:10.0g/25.0g/50.0g/100.0g/250.0g
Price ($):170.0/357.0/590.0/973.0/2043.0
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